sodium;3-chlorobenzoate

pKa acidity ionization

Researchers studying chloroaromatic degradation often encounter isomeric interference that invalidates bioremediation or biocatalysis assays. Sodium 3-chlorobenzoate eliminates this uncertainty as the definitive meta-substituted model substrate. - Uniquely processed by toluate 1,2-dioxygenase with efficient O₂ coupling (>10-fold lower uncoupling than the ortho isomer) - Canonical substrate for Pseudomonas knackmussii B13 clc catabolic element; induces catechol 1,2-dioxygenase ~3-fold - Freely water-soluble for precise aqueous dosing; supplied as white to off-white crystalline powder - Consistent 95% purity (batch COA); available in research quantities with fast global shipping

Molecular Formula C7H4ClNaO2
Molecular Weight 178.55 g/mol
Cat. No. B7766211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;3-chlorobenzoate
Molecular FormulaC7H4ClNaO2
Molecular Weight178.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)[O-].[Na+]
InChIInChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
InChIKeyFUEXXBRYIMMSRF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Chlorobenzoate: Identity and Procurement Overview


Sodium 3-chlorobenzoate is the sodium salt of 3-chlorobenzoic acid (meta-chlorobenzoic acid), a monochlorinated benzoate derivative with the molecular formula C₇H₄ClNaO₂ and a molecular weight of 178.55 g·mol⁻¹ . The compound is supplied as a white to off-white crystalline powder, typically at 96% purity (batch COA value), and is freely soluble in water owing to its ionic carboxylate nature, in contrast to the free acid form (3-chlorobenzoic acid, CAS 535-80-8) which exhibits aqueous solubility below 0.1 g/100 mL at 19.5 °C [1]. The conjugate acid has a pKa of 3.82 (25 °C, water) and a calculated LogP of 2.23, values that position the compound's ionization and partitioning behaviour as distinct from both unsubstituted benzoate and other chlorobenzoate positional isomers [2][3].

Workflow Aqueous-phase experimental systems
Format Sodium salt; freely water-soluble
Purity context Review batch-specific COA

Why Isomer Substitution Fails for Chlorobenzoates


The meta-chloro substitution pattern on sodium 3-chlorobenzoate generates a unique combination of electronic, steric, and recognition properties that preclude simple interchange with the ortho- (2-), para- (4-), or unsubstituted benzoate analogs. The chlorine atom at the 3-position withdraws electron density through induction while exerting minimal steric hindrance, yielding a pKa shift of approximately −0.38 log units relative to benzoic acid [1][2]. Critically, microbial catabolic enzymes discriminate sharply among positional isomers: toluate 1,2-dioxygenase processes 3-chlorobenzoate with an efficiency comparable to benzoate, whereas the ortho-substituted 2-chlorobenzoate is a poor substrate showing >10-fold uncoupling of O₂ consumption [3]. Furthermore, the canonical 3-chlorobenzoate-degrading strain Pseudomonas sp. B13 is unable to utilize 4-chlorobenzoate or 3,5-dichlorobenzoate, demonstrating that even single-position chlorine shifts create functionally non-overlapping substrate ranges [4]. These biochemical, physicochemical, and biodegradative differences mean that substituting one chlorobenzoate isomer for another can lead to complete failure of a bioremediation process, altered enzyme kinetics in biocatalysis, or divergent coordination behaviour in materials applications.

Acidity shift pKa 3.82 vs 4.20 for benzoic acid alters ionization, solubility, and ligand behaviour
TADO specificity 3-chlorobenzoate couples efficiently; 2-chlorobenzoate >10× uncoupled O₂ limits biocatalytic interchange
Strain specificity Pseudomonas B13 utilizes only 3-chlorobenzoate; 4-chloro and 3,5-dichloro isomers are not growth substrates

Differentiation Evidence for Sodium 3-Chlorobenzoate


Acidity Shift vs. Unsubstituted Benzoic Acid

The electron-withdrawing effect of the meta-chloro substituent increases the acidity of 3-chlorobenzoic acid by approximately 2.4-fold relative to unsubstituted benzoic acid. 3-Chlorobenzoic acid has a measured pKa of 3.82 at 25 °C in water [1], compared to benzoic acid with a pKa of 4.20 under the same conditions [2]. This ΔpKa of −0.38 units means that at pH values relevant to biological and environmental systems (e.g., pH 5.5–7.4), the 3-chlorobenzoate anion will exist in a meaningfully different protonation equilibrium, directly affecting membrane permeability, protein binding, and solubility behaviour relative to benzoate.

pKa Shift
Reported
ΔpKa = −0.38 (2.4× Ka increase)
Ionization context distinct from benzoate
25 °C, aqueous
pKa acidity ionization chlorobenzoate substituent effect

Toluate Dioxygenase Substrate Specificity

In a direct head-to-head steady-state kinetic comparison using hyperexpressed and anaerobically purified TADO from Pseudomonas putida mt-2 (100 mM sodium phosphate, pH 7.0, 25 °C), the enzyme utilized substituted benzoates in the following rank order of specificity: m-toluate > benzoate ≃ 3-chlorobenzoate > p-toluate ≃ 4-chlorobenzoate ≫ o-toluate ≃ 2-chlorobenzoate [1]. Critically, 3-chlorobenzoate clustered with benzoate and m-toluate as a 'good substrate' showing well-coupled O₂ utilization and clean conversion to the corresponding cis-1,2-dihydrodiol, whereas 2-chlorobenzoate was a poor substrate exhibiting >10-fold excess O₂ consumption relative to substrate turnover and an apparent Km > 100 μM [1]. The 4-chlorobenzoate isomer occupied an intermediate position, with specificity notably lower than that of 3-chlorobenzoate.

TADO Specificity Rank
Head-to-head
3-CBA ≃ benzoate ≫ 2-CBA
3-CBA is a process-viable substrate
Reconstituted TADO, pH 7.0
toluate dioxygenase substrate specificity biocatalysis chlorobenzoate Pseudomonas putida

Biodegradation Rate Among Monochlorobenzoate Isomers

In a controlled biodegradation study using a Proteus vulgaris isolate from wastewater treatment plant sludge, the percentage degradation of three monochlorobenzoate isomers was measured at an initial substrate concentration of 2 mM after 80 hours of incubation [1]. 3-Chlorobenzoate (3-CBA) was degraded to 72.75%, which is significantly lower than 2-chlorobenzoate (91.4%) but comparable to 4-chlorobenzoate (71.4%). At the higher 3 mM concentration, degradation percentages fell to 62.1% for 3-CBA, 87.33% for 2-CBA, and 53.8% for 4-CBA, confirming that 3-CBA occupies a distinct intermediate biodegradability position among the three isomers [1].

Biodegradation %
Head-to-head
3-CBA: 72.75% (2 mM); 2-CBA: 91.4%; 4-CBA: 71.4%
Intermediate recalcitrance vs. isomers
Proteus vulgaris, 80 h, 37 °C, pH 8
biodegradation monochlorobenzoate Proteus vulgaris wastewater isomer comparison

Pseudomonas B13 Substrate Range Limitation

Pseudomonas sp. strain B13 (WR1), the first bacterium isolated based on its ability to utilize 3-chlorobenzoate as a sole carbon source, possesses a catabolic range that is strictly limited to 3-chlorobenzoate [1]. This strain is unable to degrade 4-chlorobenzoate, 3,5-dichlorobenzoate, salicylate, or chlorosalicylates [1]. The introduction of cloned xylD (toluate dioxygenase) genes was required to expand the catabolic range to include 4-chlorobenzoate, while additional xylD–xylL genes were needed to achieve co-degradation of 3-chlorobenzoate, 4-chlorobenzoate, and 3,5-dichlorobenzoate in engineered derivatives [1]. This demonstrates that the native catabolic machinery is exquisitely specific to the meta-chloro substitution pattern.

B13 Growth Substrate
Head-to-head
3-CBA: positive; 4-CBA, 3,5-DCBA: negative
Strict meta-chloro specificity
Sole carbon source, minimal medium
Pseudomonas sp. B13 substrate range chlorobenzoate catabolic plasmid haloaromatic degradation

Catechol Dioxygenase Induction by 3-Chlorobenzoate

A comparative study of Pseudomonas sp. grown on either 3-chlorobenzoate or benzoate as the sole carbon source revealed that catechol 1,2-oxygenase activity was approximately 3-fold higher in 3-chlorobenzoate-grown cells than in benzoate-grown cells [1]. HPLC and mass spectral analysis confirmed that 3-chlorocatechol and 3-chlorodihydrodihydroxybenzoate are pathway intermediates unique to 3-chlorobenzoate metabolism. Furthermore, the purified catechol 1,2-oxygenase from 3-chlorobenzoate-grown cells exhibited a Km of 0.37 μmol and Vmax of 2.3 with 3-chlorocatechol as substrate, compared to a Km of 0.2 μmol and Vmax of 40 with catechol, indicating that 3-chlorocatechol acts as a metabolic bottleneck [1].

C12O Induction
Head-to-head
~3-fold higher activity vs. benzoate-grown cells
Quantifiable pathway-activation biomarker
3-Chlorocatechol Km 0.37 μmol
catechol 1,2-dioxygenase enzyme induction 3-chlorobenzoate Pseudomonas ortho-pathway

Antifungal Activity Against Aspergillus Species

3-Chlorobenzoic acid, the conjugate acid of sodium 3-chlorobenzoate, has demonstrated antifungal activity against three clinically relevant Aspergillus species—Aspergillus flavus, Aspergillus fumigatus, and Aspergillus terreus—causative agents of human aspergillosis, as assessed by in vitro bioassays . This biological activity is attributed to the presence of the chloro substituent, which is absent in unsubstituted benzoic acid. Quantitative MIC data for the free acid against these specific strains are not available in the open literature, and therefore this evidence is classified as supporting rather than definitive for procurement decisions.

Antifungal Activity
Data to verify
Active vs. A. flavus, A. fumigatus, A. terreus
Reported antifungal screening context; quantitative MIC not available
Qualitative in vitro evidence, source review needed
antifungal Aspergillus 3-chlorobenzoic acid aspergillosis halogenated benzoate

Key Application Scenarios for Procurement


Bioremediation Model for Haloaromatic Degradation

Sodium 3-chlorobenzoate is the original and most extensively characterized model substrate for studying bacterial chloroaromatic degradation pathways. The first bacterium isolated on 3-chlorobenzoate as a sole carbon source, Pseudomonas knackmussii B13, remains a foundational model system, and the clc (chlorocatechol) degradative element discovered in this strain has become a paradigm for mobile genetic elements encoding specialized catabolic functions [1]. The compound's intermediate recalcitrance—72.75% degradation vs. 91.4% for 2-CBA under identical conditions—makes it a more stringent and ecologically relevant test substrate than more readily degraded analogs [2]. Its water solubility as the sodium salt facilitates precise dosing in aqueous experimental systems, and the ~3-fold induction of catechol 1,2-dioxygenase provides a quantifiable enzymatic biomarker for pathway activation [3].

Biocatalytic Production of Chiral Dihydrodiol Synthons

The well-coupled transformation of 3-chlorobenzoate by toluate 1,2-dioxygenase (TADO) yields the corresponding cis-1,2-dihydrodiol with efficient O₂ utilization, in sharp contrast to 2-chlorobenzoate, which suffers from >10-fold uncoupled O₂ consumption [1]. This positions sodium 3-chlorobenzoate as a preferred substrate for green chemistry applications where TADO is used to produce chiral chlorinated cis-dihydrodiols as synthons for further synthetic elaboration. Researchers procuring the compound for biocatalysis should verify that the meta-substituted isomer is specified, as the ortho isomer is essentially incompatible with productive TADO catalysis.

Coordination Polymer and MOF Synthesis

The 3-chlorobenzoate anion acts as a versatile bidentate ligand in coordination chemistry, forming structurally characterized complexes with Co(II), Cu(II), Cd(II), and Zn(II) in combination with nicotinamide or N,N-diethylnicotinamide co-ligands [1]. In these complexes, the meta-chloro substituent participates in intermolecular halogen-bonding and C–H···Cl interactions that contribute to crystal packing and framework stability, without introducing the steric clashes often observed with ortho-substituted ligands. The defined geometry of 3-chlorobenzoate coordination (chelating bidentate via carboxylate oxygens) provides predictable metal-binding behaviour that can be exploited in the rational design of coordination polymers and MOFs.

Antifungal Lead Screening in Halogenated Benzoates

3-Chlorobenzoic acid has demonstrated in vitro antifungal activity against Aspergillus flavus, A. fumigatus, and A. terreus, three species responsible for invasive aspergillosis [1]. This chlorine-dependent biological activity distinguishes it from unsubstituted benzoic acid and provides a rationale for procuring sodium 3-chlorobenzoate as a starting scaffold in medicinal chemistry campaigns targeting halogenated benzoate derivatives. Researchers should note that published activity data for the sodium salt form are qualitative; independent quantitative MIC determination against the user's target strains is recommended before committing to large-scale synthesis campaigns.

Application
Selection Property
Validation Focus
Bioremediation model substrate
Intermediate recalcitrance; aqueous solubility
Catechol 1,2-dioxygenase induction; degradation rate context
Biocatalytic chiral dihydrodiol synthesis
Well-coupled TADO substrate
Cis-dihydrodiol product identity; O₂ coupling efficiency
Coordination polymer/MOF ligand
Bidentate carboxylate with meta-Cl halogen-bonding
Crystal packing stability; metal-binding geometry
Antifungal lead screening
Chlorine-dependent activity against Aspergillus spp.
Independent quantitative MIC determination recommended
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